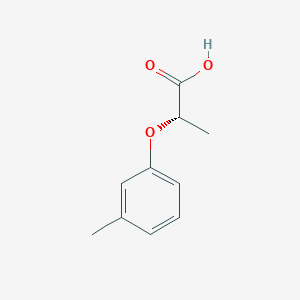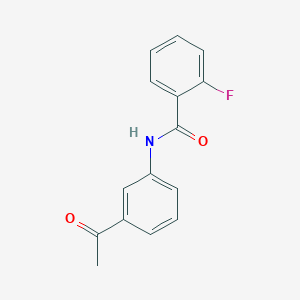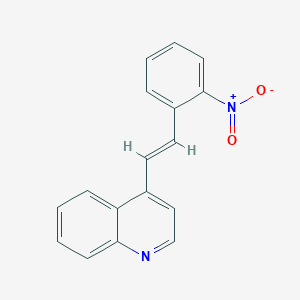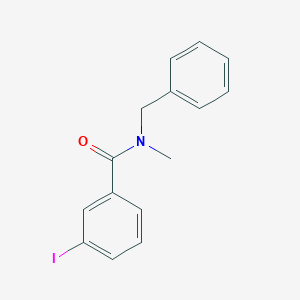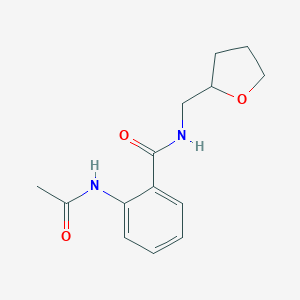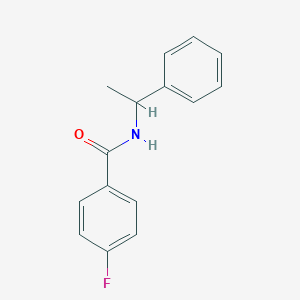
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate due to its various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Moreover, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, studies are needed to determine its potential toxicity and side effects. Thirdly, studies are needed to identify its potential therapeutic applications in various diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that possesses various biological activities and has potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in the progression of diseases. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with 2,4-difluoroaniline in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C15H10BrF2NOS |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChI-Schlüssel |
IKUAHQSBKDKMBV-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





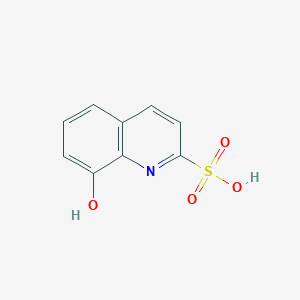
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
